molecular formula C12H24N2O3 B12998037 tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B12998037
M. Wt: 244.33 g/mol
InChI Key: HOLKRUPPRSGRHS-UHFFFAOYSA-N
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Description

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the piperidine class of organic compounds It is characterized by the presence of a tert-butyl group, a methoxy group, and a methylamino group attached to a piperidine ring

Preparation Methods

The synthesis of tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of Functional Groups: The tert-butyl, methoxy, and methylamino groups are introduced through a series of substitution reactions. For example, the tert-butyl group can be added using tert-butyl chloroformate, while the methoxy group can be introduced using methanol and a suitable catalyst.

    Final Assembly: The final step involves the coupling of the functionalized piperidine ring with the carboxylate group to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylamino groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate lie in its potential therapeutic roles:

Neurological Disorders

Research indicates that this compound may interact with neurotransmitter receptors, making it a candidate for developing treatments for conditions such as:

  • Depression
  • Anxiety
  • Schizophrenia

Initial binding studies suggest that it may exhibit affinity for serotonin and dopamine receptors, which are critical in mood regulation and cognitive function. However, comprehensive studies are required to elucidate its specificity and efficacy compared to existing pharmacological agents.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Binding Affinity Studies : Initial research demonstrated that the compound interacts with various receptors associated with mood disorders, although detailed binding profiles are still pending further investigation.
  • Pharmacokinetic Studies : Due to its high lipophilicity, the compound shows promising results in terms of gastrointestinal absorption, suggesting favorable pharmacokinetic properties for oral administration.
  • Comparative Studies : When compared to structurally similar compounds, such as tert-butyl 4-(methylamino)piperidine-1-carboxylate and others, tert-butyl 3-methoxy exhibits unique biological activity profiles that warrant further exploration.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(methylamino)piperidine-1-carboxylate: This compound lacks the methoxy group, which may result in different chemical and biological properties.

    tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: The presence of a methylsulfonyl group instead of a methoxy group can lead to different reactivity and applications.

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: The phenylamino group introduces aromaticity, which can affect the compound’s interactions and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate, also known by its CAS number 139290-70-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O4C_{13}H_{24}N_{2}O_{4} with a molecular weight of 272.34 g/mol. The compound features a piperidine ring substituted with a tert-butyl group, a methoxy group, and a methylamino group, which are critical for its biological activity.

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies on structurally similar compounds have shown that modifications at the piperidine nitrogen can significantly affect potency against targets such as glycogen synthase kinase 3 beta (GSK-3β) . The presence of the methylamino group is believed to enhance interaction with biological targets due to its electron-donating properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits promising inhibitory activity against various enzymes. For example, derivatives of piperidine compounds have shown significant inhibition of GSK-3β, which is implicated in several neurodegenerative diseases . The IC50 values reported for similar compounds range from 360 nM to 480 nM, indicating potent activity.

Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cell lines, including human lung fibroblast (MRC-5) and breast adenocarcinoma (MCF-7) cells. Results indicated minimal cytotoxic effects even at high concentrations (up to 10 µM), suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of bulky substituents on the piperidine nitrogen can lead to decreased potency. Conversely, smaller aliphatic groups tend to retain or enhance activity. A systematic exploration of different substituents has been documented, highlighting the importance of steric and electronic factors in modulating biological activity .

CompoundIC50 (nM)Target
Compound A360GSK-3β
Compound B480GSK-3β
This compoundTBDTBD

Case Studies

Several studies have focused on the biological evaluation of related piperidine derivatives:

  • GSK-3β Inhibition : A study evaluated multiple derivatives where modifications at the nitrogen atom resulted in varying degrees of GSK-3β inhibition. The most effective compounds were those retaining smaller substituents while maintaining the core piperidine structure .
  • Neuroprotective Effects : Another research highlighted the neuroprotective potential of similar compounds against oxidative stress in neuronal cell lines, suggesting that these derivatives could be beneficial in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodology :

  • Multi-step synthesis : Start with functionalization of the piperidine ring. For example, introduce the methylamino group via reductive amination (using NaBH₃CN or H₂/Pd-C) and protect the amine with a tert-butoxycarbonyl (Boc) group. Methoxy groups can be added via nucleophilic substitution (e.g., using methyl iodide under basic conditions) .
  • Yield optimization : Control reaction temperature (e.g., 0–25°C for sensitive intermediates), use anhydrous solvents (DMF, THF), and monitor progress via TLC or HPLC. Purify intermediates via silica gel chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C3, methylamino at C4). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures if single crystals are obtainable .

Q. What safety precautions are critical when handling this compound?

  • Protocols :

  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

  • Troubleshooting steps :

  • Solvent effects : Use deuterated DMSO or CDCl₃ to stabilize conformational isomers.
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening .
  • Comparative analysis : Synthesize and characterize analogs (e.g., tert-butyl 4-methylpiperidine derivatives) to benchmark spectral patterns .

Q. What experimental strategies elucidate the role of the methylamino group in modulating reactivity or biological activity?

  • Approaches :

  • Structure-activity relationship (SAR) : Synthesize analogs with ethylamino or dimethylamino groups and compare reactivity in coupling reactions (e.g., Suzuki-Miyaura) .
  • Computational modeling : Use DFT calculations (Gaussian, ORCA) to analyze electronic effects of the methylamino group on nucleophilicity or hydrogen-bonding capacity .
  • Kinetic studies : Monitor reaction rates (e.g., Boc deprotection with TFA) to assess steric/electronic contributions of the substituent .

Q. How can researchers address unexpected by-products (e.g., Boc cleavage or methoxy displacement) during synthesis?

  • Mitigation strategies :

  • Condition screening : Test milder bases (K₂CO₃ vs. NaOH) to avoid hydrolysis. Use Boc-protecting group alternatives (e.g., Fmoc) for acid-sensitive intermediates .
  • By-product identification : Employ LC-MS or GC-MS to trace side products. Optimize quenching steps (e.g., slow addition to cold aqueous solutions) to minimize degradation .

Q. What methodologies validate the compound’s stability under varying pH or temperature conditions?

  • Stability assays :

  • Forced degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC and identify products using HRMS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures. Use DSC to study phase transitions and hygroscopicity .

Properties

IUPAC Name

tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLKRUPPRSGRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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